N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Overview
Description
N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Phthalazine Moiety: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Sulfonamide Formation: The phthalazine derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Alkylation: The final step involves the alkylation of the sulfonamide with N-butyl and N,2-dimethyl groups using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The phthalazine moiety may also play a role in binding to specific receptors or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N,2-dimethylbenzenesulfonamide: Lacks the phthalazine moiety, making it less complex.
N-butyl-N,2-dimethyl-5-(4-oxo-1-phthalazinyl)benzenesulfonamide: Similar structure but with different substitution patterns.
Uniqueness
N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is unique due to the presence of both the phthalazine and sulfonamide groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-butyl-N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-5-12-23(3)27(25,26)18-13-15(11-10-14(18)2)19-16-8-6-7-9-17(16)20(24)22-21-19/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVVPBZRPUDJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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